Hydrocortisone 21-Carboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h9,13-16,23,27H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15-,16+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVLSMYOIFNCMW-HRUPCHJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C(=O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C(=O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Steroid Biochemistry and Metabolism Research
Hydrocortisone (B1673445) 21-carboxylic acid, also known by its synonym cortienic acid, is a metabolite of the glucocorticoid hormone hydrocortisone (cortisol). ontosight.aiontosight.ai The study of such metabolites is a cornerstone of steroid biochemistry, providing critical insights into the pathways of hormone synthesis, action, and catabolism. Steroid metabolism is a complex process involving a multitude of enzymatic reactions that modify the basic steroid structure, thereby altering its biological activity and facilitating its excretion. nih.gov
The conversion of hydrocortisone to its 21-carboxylic acid derivative represents a key metabolic pathway. ula.ve This transformation is part of the broader field of metabolomics, which seeks to identify and quantify the complete set of small-molecule metabolites in a biological system. nih.gov Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are fundamental in profiling these complex steroidal mixtures and have been instrumental in identifying and studying metabolites like hydrocortisone 21-carboxylic acid. nih.govnih.govmdpi.com The study of these metabolic pathways is crucial for understanding the regulation of steroid hormone action and for identifying potential biomarkers for various diseases. nih.gov
Significance As a Steroidal Metabolite and Research Intermediate
Hydrocortisone (B1673445) 21-carboxylic acid is recognized as an inactive metabolite of hydrocortisone. ula.ve The oxidation of the C-21 hydroxyl group of hydrocortisone to a carboxylic acid is a significant metabolic step that effectively terminates the glucocorticoid activity of the parent hormone. ula.ve This metabolic inactivation is a critical process for maintaining hormonal balance and preventing the overstimulation of glucocorticoid receptors.
Beyond its role as a metabolite, hydrocortisone 21-carboxylic acid serves as a valuable research intermediate. Its chemical structure provides a scaffold for the synthesis of new steroidal compounds with potentially novel pharmacological properties. ula.ve The concept of "retrometabolic drug design" utilizes inactive metabolites like this compound as starting points for creating "soft drugs." These are pharmacologically active compounds that are designed to undergo a predictable, one-step inactivation to a non-toxic metabolite after exerting their therapeutic effect, thereby minimizing systemic side effects. researchgate.net
Furthermore, in research settings, this compound is used in analytical method development and validation for the quality control of hydrocortisone pharmaceutical products. clearsynth.comcleanchemlab.com Its presence as a degradation product or impurity is monitored to ensure the stability and purity of hydrocortisone formulations. researchgate.net
Overview of Key Research Domains Pertaining to the Compound
Methodologies for the Preparation of C-21 Carboxylic Acid Functionality in Steroids
The introduction of a carboxylic acid group at the C-21 position of the steroid skeleton is primarily accomplished by modifying the existing C-21 hydroxymethyl group of the parent steroid, such as hydrocortisone.
Oxidation of Primary Alcohols and Aldehydes
The most direct route to this compound involves the oxidation of the C-21 primary alcohol of hydrocortisone. This transformation can be achieved using a variety of oxidizing agents and conditions, often proceeding through an aldehyde intermediate (21-dehydrohydrocortisone).
Strong oxidizing agents, such as those based on chromium(VI), are effective for this conversion. researchgate.netmasterorganicchemistry.com For instance, heating a primary alcohol like hydrocortisone under reflux with an excess of an acidified potassium dichromate(VI) solution ensures the reaction proceeds past the intermediate aldehyde stage to form the carboxylic acid. libretexts.org The complete equation for this type of oxidation is:
3 RCH₂OH + 2 Cr₂O₇²⁻ + 16 H⁺ → 3 RCOOH + 4 Cr³⁺ + 11 H₂O libretexts.org
Milder and more selective methods have also been developed. A two-step, one-pot protocol utilizing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with sodium hypochlorite (B82951) (NaOCl), followed by sodium chlorite (B76162) (NaClO₂), has been shown to convert primary alcohols to carboxylic acids under conditions compatible with sensitive functional groups. nih.gov
Enzymatic methods offer high specificity. Enzyme preparations from hamster liver, for example, have been shown to catalyze the oxidation of corticosteroids to their corresponding 21-oic acids. nih.gov These enzymatic systems can produce various acidic metabolites, including 20α- and 20β-hydroxy-3-oxo-pregn-4-en-21-oic acid and 3,20-dioxo-pregn-4-en-21-oic acid. nih.gov
Oxidative degradation pathways can also lead to the formation of C-21 carboxylic acid derivatives. researchgate.net Studies on the degradation of hydrocortisone have identified an oxidative pathway that forms 21-dehydrohydrocortisone, which can subsequently degrade to a 17,20-dihydroxy-21-carboxylic acid derivative. researchgate.net Similarly, prolonged oxidation of the related steroid prednisolone (B192156) with methanolic cupric acetate (B1210297) can furnish the C-20 epimers of the 21-oic acid. nih.gov A two-step approach involves mild oxidation to the intermediate aldehyde, followed by further oxidation with reagents like potassium cyanide (KCN) and manganese dioxide (MnO₂) to yield the corresponding methyl ester of the carboxylic acid. nih.gov
| Method | Reagents/Catalyst | Key Features | Reference |
| Strong Chemical Oxidation | Potassium Dichromate(VI) (K₂Cr₂O₇) / H₂SO₄ | Requires heat (reflux) and excess oxidant to prevent isolation of the aldehyde intermediate. | libretexts.org |
| TEMPO-mediated Oxidation | TEMPO / NaOCl, then NaClO₂ | Mild, two-step, one-pot procedure compatible with sensitive functional groups. | nih.gov |
| Enzymatic Oxidation | Hamster Liver Enzyme Preparation | Highly specific conversion of the ketol side chain to acid metabolites. | nih.gov |
| Cupric Acetate Oxidation | Methanolic Cupric Acetate (Cu(OAc)₂) | Can be a prolonged, one-step reaction or a milder, two-step process via the aldehyde. | nih.gov |
Hydrolysis of Nitrile Precursors
The formation of a carboxylic acid via the hydrolysis of a nitrile is a fundamental transformation in organic synthesis. lumenlearning.com This process typically involves two steps: the introduction of a nitrile group (C≡N), usually via an Sₙ2 reaction between an alkyl halide and a cyanide salt, followed by hydrolysis of the nitrile to a carboxylic acid. lumenlearning.com
The hydrolysis can be catalyzed by either acid or base. libretexts.org In both mechanisms, water acts as the nucleophile, adding to the electrophilic carbon of the nitrile. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid (or its carboxylate salt under basic conditions). libretexts.orgchemistrysteps.com
While a standard synthetic method, the preparation of this compound specifically through a nitrile intermediate is less commonly documented than oxidation methods. However, the principle has been applied to other positions on the steroid nucleus. For instance, the addition of KCN to 16,17-unsaturated glucocorticoids yields a 16-nitrile, which is subsequently hydrolyzed to the corresponding 16-carboxylic acid. nih.gov This demonstrates the viability of the nitrile hydrolysis strategy within the complex steroidal framework.
Carboxylation Reactions
Direct carboxylation at the C-21 position of hydrocortisone to install a carboxylic acid group is not a commonly employed synthetic strategy. The prevalent and more straightforward pathways involve the chemical modification, primarily through oxidation, of the existing C-21 hydroxymethyl group inherent to the hydrocortisone structure.
Targeted Synthesis of this compound Derivatives
The C-21 carboxylic acid functional group serves as a handle for further chemical modification, allowing for the synthesis of a diverse range of derivatives. These derivatives, particularly esters and amides, are valuable as research probes to investigate biological processes and receptor interactions.
Regioselective Functionalization at C-21
Achieving functionalization specifically at the C-21 position without affecting other reactive sites on the steroid, such as the 11β- and 17α-hydroxyl groups, is critical. Enzymatic methods have proven exceptionally effective for this purpose. Lipase-catalyzed acylation of hydrocortisone demonstrates remarkable regioselectivity, yielding monoacylated derivatives exclusively at the C-21 position. conicet.gov.ar Using this method, a variety of fatty acid esters of hydrocortisone can be prepared in high yield, showcasing the enzyme's ability to selectively target the primary C-21 hydroxyl group. conicet.gov.ar This selective esterification provides a direct route to C-21 ester derivatives that can be used as research tools.
Development of Ester and Amide Derivatives for Research Probes
The carboxylic acid of this compound is readily converted into a wide array of ester and amide derivatives. These compounds are frequently synthesized to study structure-activity relationships and to act as probes for biological targets like the androgen and glucocorticoid receptors. nih.gov
Ester Derivatives: Esterification can be accomplished by reacting the C-21 carboxylic acid with various compounds. For example, reaction with chloromethyl methyl sulfide (B99878) in the presence of triethylamine (B128534) yields the methylthiomethyl ester. ula.ve A broad range of esters can be synthesized through lipase-catalyzed reactions between hydrocortisone and various carboxylic acids or their ethyl carboxylates. conicet.gov.ar This enzymatic approach has been used to create a series of hydrocortisone-21-esters with varying acyl chain lengths. conicet.gov.ar
Amide Derivatives: Amides of this compound are typically synthesized from an ester precursor. A common route involves the hydrolysis of a C-21 methyl ester to the free acid, followed by a coupling reaction with a desired amine. nih.gov Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are often used to facilitate this amide bond formation. nih.gov This strategy has been used to prepare a series of 21-amides for pharmacological evaluation. nih.gov
The development of these ester and amide derivatives is crucial for probing the ligand-binding domains of receptors and understanding the molecular mechanisms of resistance in diseases like prostate cancer. nih.gov
| Derivative Type | Synthetic Method | Example Reagents | Purpose/Application | Reference |
| Ester | Lipase-catalyzed esterification of hydrocortisone | Candida antarctica lipase (B570770) B (CALB), various carboxylic acids/ethyl carboxylates | Regioselective synthesis of research probes | conicet.gov.ar |
| Ester | Esterification of the C-21 carboxylic acid | Chloromethyl methyl sulfide, triethylamine | Synthesis of "soft drug" derivatives | ula.ve |
| Amide | Hydrolysis of methyl ester followed by DCC coupling | DCC, various primary and secondary amines | Synthesis of research probes for pharmacological studies | nih.gov |
| Ester/Carbamate | Multi-step synthesis from hydrocortisone | Acyl chlorides, isocyanates | Probes for androgen and glucocorticoid receptors | nih.gov |
Chemical Stability and Degradation Pathways of the C-21 Carboxylic Acid Moiety
The chemical stability of the C-21 carboxylic acid group in hydrocortisone derivatives is a subject of considerable research. Degradation can lead to a loss of potency and the formation of various impurities. Two primary degradation pathways have been identified: an oxidative pathway and a non-oxidative pathway. researchgate.net
Oxidative Degradation Mechanisms in Steroidal Compounds
Oxidative reactions are a major cause of degradation for many corticosteroids. researchgate.netuu.nl For hydrocortisone and its derivatives, oxidation often targets the carbons at positions C-17, C-20, and C-21. researchgate.net The presence of a 20-keto-21-hydroxyl group is particularly important for chemical stability, and its modification can significantly influence degradation kinetics. researchgate.netuu.nl
One common oxidative degradation pathway involves the formation of 21-dehydrohydrocortisone, which can subsequently degrade further into a 17-carboxylic acid and a 17,20-dihydroxy-21-carboxylic acid derivative. researchgate.netscirp.org The presence of trace metal impurities can catalyze these oxidative reactions. researchgate.net For instance, copper ions have been shown to accelerate the oxidative degradation of the dihydroxyacetone side-chain. oup.com Thermal stress can also promote oxidative degradation. researchgate.net
| Precursor Compound | Key Reactive Site(s) | Major Oxidative Degradation Products | Influencing Factors |
| Hydrocortisone | C-17, C-20, C-21 | 21-dehydrohydrocortisone, 17-carboxylic acid, 17,20-dihydroxy-21-carboxylic acid | Trace metal impurities, Temperature |
Non-Oxidative Degradation Routes and Isomerization
In addition to oxidation, hydrocortisone derivatives can undergo non-oxidative degradation. A notable non-oxidative reaction pathway for hydrocortisone leads to the formation of a 17-oxo, 17-deoxy-21-aldehyde and a 17-deoxy-20-hydroxy-21-carboxylic acid derivative. researchgate.netscirp.org
Isomerization is another significant non-oxidative degradation route, particularly for esters of hydrocortisone. For example, hydrocortisone 17-butyrate is known to undergo reversible isomerization to form its C-21 ester counterpart, hydrocortisone 21-butyrate. google.comnih.gov This reaction can be influenced by the solvent system. nih.gov Similarly, acyl migration between the 21- and 17-hydroxyl groups has been observed for hydrocortisone-21-lysinate. nih.gov In some biological systems, the formation of steroid 21-oic acids can occur through isomerization and subsequent oxidation at C21. nih.gov
| Degradation Type | Precursor Compound | Resulting Products | Key Observations |
| Non-Oxidative Reaction | Hydrocortisone | 17-oxo, 17-deoxy-21-aldehyde; 17-deoxy-20-hydroxy-21-carboxylic acid derivative | Occurs alongside oxidative pathways. researchgate.netscirp.org |
| Isomerization | Hydrocortisone 17-butyrate | Hydrocortisone 21-butyrate | Reversible process. nih.gov |
| Acyl Migration | Hydrocortisone-21-lysinate | 17-lysinate isomer | Reversible process observed in aqueous solution. nih.gov |
pH-Dependent Decomposition Kinetics
The rate of degradation of hydrocortisone and its derivatives is highly dependent on the pH of the solution. researchgate.net Studies have shown that both acidic and basic conditions can promote decomposition. For instance, the degradation of hydrocortisone in aqueous solution has been studied across a pH range of 0 to 11, with the product distribution varying significantly with pH. researchgate.net
In the case of hydrocortisone-21-lysinate, the aqueous stability is markedly affected by pH. nih.gov At pH 3, the half-life for direct hydrolysis is approximately 40 days, whereas at pH 7, it decreases dramatically to 30 minutes. nih.gov This increased instability at neutral pH is attributed to the electrostatic stabilization of the tetrahedral intermediate by the protonated amino groups. nih.gov Similarly, hydrocortisone succinate (B1194679) solutions show greater stability under refrigerated conditions at pH 5.5, 6.5, and 7.4, but degrade rapidly at more acidic pH values or higher temperatures. nih.gov The decomposition of hydrocortisone often follows first-order kinetics. researchgate.netresearchgate.net
| Compound | pH Range Studied | Observation at Acidic pH | Observation at Neutral/Basic pH |
| Hydrocortisone | 0-11 | Degradation occurs, product distribution varies. researchgate.net | Degradation occurs, product distribution varies. researchgate.net |
| Hydrocortisone-21-lysinate | 3-8 | t½ ≈ 40 days at pH 3. nih.gov | t½ ≈ 30 minutes at pH 7. nih.gov |
| Hydrocortisone succinate | 4.0-7.4 | Rapid degradation at pH 4.0. nih.gov | Stable for at least 14 days under refrigeration at pH 5.5, 6.5, and 7.4. nih.gov |
Enzymatic Formation from Corticosteroid Precursors
The conversion of hydrocortisone and other corticosteroid precursors into their 21-carboxylic acid derivatives is a multi-step process catalyzed by several enzyme families.
Role of Cytochrome P450 Enzymes (CYPs) in C-21 Oxidation
Cytochrome P450 (P450) enzymes are a large family of monooxygenases that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. mdpi.com In the context of this compound formation, CYPs are involved in the oxidation of the C-21 position of the steroid. mdpi.comnih.gov This can involve a sequential oxidation process, starting with the hydroxylation of the C-21 carbon. qucosa.de While many P450 enzymes are involved in steroid metabolism, specific isoforms like those in the CYP2D subfamily have been shown to catalyze steroid 21-hydroxylation in tissues like the brain. mdpi.comoup.com For instance, rat CYP2D4 and human CYP2D6 can 21-hydroxylate progesterone (B1679170) and 17α-hydroxyprogesterone. oup.com It is proposed that CYPs can further oxidize the resulting 21-alcohol to an aldehyde and ultimately to a carboxylic acid. nih.gov
Involvement of Aldehyde Dehydrogenases (ALDH) in Oxidative Pathways
Aldehyde dehydrogenases (ALDHs) are a group of enzymes responsible for oxidizing aldehydes to their corresponding carboxylic acids. nih.govuniprot.org In the biotransformation of corticosteroids, ALDHs play a key role in converting the 21-aldehyde intermediate to the final 21-carboxylic acid. nih.govnih.gov Specifically, ALDH3A1 and ALDH3A2 have been implicated in this process. nih.govnih.govuniprot.org Studies with human liver aldehyde dehydrogenases have demonstrated their ability to oxidize aldol (B89426) intermediates of corticosteroids to hydroxy acids. nih.gov The activity of these enzymes is crucial for the detoxification of various aldehydes and the metabolism of corticosteroids. nih.govuniprot.org
Contribution of 21-Hydroxysteroid Dehydrogenases (HSD)
21-Hydroxysteroid dehydrogenases (21-HSDs) are enzymes that catalyze the interconversion of the 21-hydroxyl and 21-oxo groups of corticosteroids. ontosight.ai These enzymes, belonging to the oxidoreductase family, can convert a pregnan-21-ol (B1234267) to a pregnan-21-al. wikipedia.org While their primary role is often seen as the reduction and oxidation at the 21-hydroxyl group, they are also involved in the pathway leading to 21-carboxylic acids. nih.govontosight.ai For instance, AKR1C18, a type of 21-HSD, is involved in the sequential oxidation of corticosterone. nih.gov The dysregulation of 21-HSD activity has been linked to various health conditions, highlighting their importance in maintaining hormonal balance. ontosight.ai
Metabolic Cascades Leading to 21-Carboxylic Acid Metabolites
The formation of this compound is not a single-step reaction but rather the result of a metabolic cascade involving several intermediates.
Sequential Oxidation Steps and Putative Intermediates
The conversion of a corticosteroid like hydrocortisone to its 21-carboxylic acid metabolite involves a series of sequential oxidation steps. nih.govqucosa.de The initial step is the oxidation of the primary alcohol at the C-21 position to an aldehyde. nih.govqucosa.de This 21-aldehyde can exist in equilibrium with its hydrated form, a gem-diol. qucosa.de Further oxidation of the aldehyde or its hydrate (B1144303) leads to the formation of the carboxylic acid. nih.govqucosa.de Putative intermediates in this pathway include the 21-aldehyde and its gem-diol form. researchgate.net In some instances, a stable geminal alcohol (gem-diol) has been identified as an intermediate. qucosa.de
Interconversion Between Aldehyde and Carboxylic Acid Forms
The conversion of the 21-aldehyde intermediate to the 21-carboxylic acid is a critical step in the metabolic cascade. nih.govnih.gov This oxidation is primarily catalyzed by aldehyde dehydrogenases. nih.gov Research has shown that in the liver, the oxidation of corticosteroids to 20-hydroxy-21-oic acids proceeds through the formation and subsequent oxidation of 20-hydroxy-21-aldehyde intermediates. nih.gov While the formation of the aldehyde from the alcohol can be reversible, the oxidation of the aldehyde to the carboxylic acid is generally considered an irreversible step. nih.govnih.gov It has been noted that the keto acid and hydroxy acid forms are not interconverted. nih.gov
Enzymology of Steroid Carboxylic Acid Metabolism
The transformation of corticosteroids into their acidic metabolites is a complex process governed by specific enzymes. While the broader family of carboxylesterases is integral to the metabolism of steroid esters, the formation of steroid 21-carboxylic acids from endogenous corticosteroids like hydrocortisone involves a distinct oxidative pathway.
Identification and Characterization of Carboxylesterases
Carboxylesterases (CES) are a superfamily of enzymes that catalyze the hydrolysis of ester, amide, and thioester bonds. nih.gov In humans, two primary forms, hCE1 and hCE2, are crucial for drug and xenobiotic metabolism. nih.gov These enzymes are found in various tissues, with the liver containing high levels of hCE1 and the small intestine expressing high levels of hCE2. nih.gov
Their role in steroid biochemistry is primarily associated with the hydrolysis of steroid esters. For instance, esterified glucocorticoids like hydrocortisone 21-butyrate or hydrocortisone 21-hemisuccinate are converted back to the active hydrocortisone through the action of esterases in the skin and other tissues. nih.govnih.gov This hydrolysis is a critical step in the activation of many prodrugs and the metabolism of ester-containing compounds. nih.gov
However, the endogenous formation of this compound from hydrocortisone (cortisol) is not a hydrolytic process but rather an oxidative one. nih.gov Studies on the analogous steroid, corticosterone, have elucidated a multi-step oxidative pathway in the liver responsible for creating 21-oic acids. nih.govnih.gov This process does not directly involve carboxylesterases but instead relies on a sequence of oxidations at the C21 position. nih.govresearchgate.net The key enzymes identified in this pathway are from the cytochrome P450, aldehyde dehydrogenase, and aldo-keto reductase superfamilies. nih.govnih.gov
Table 1: Key Enzymes in the Oxidative Formation of Steroid 21-oic Acids
| Enzyme Family | Specific Enzyme (in mice) | Function in Pathway | Source |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP family enzymes | Initial oxidation of the C21-hydroxyl group to an aldehyde. | nih.govresearchgate.net |
| Aldehyde Dehydrogenase (ALDH) | ALDH3A2 | Oxidation of the intermediate aldehyde to a carboxylic acid (20-oxo-21-oic acid). | nih.govnih.gov |
| Aldo-Keto Reductase (AKR) | AKR1C18 (21-hydroxysteroid dehydrogenase) | Stereospecific reduction of the C20-oxo group to a 20α-hydroxyl group, forming the final metabolite. | nih.govnih.gov |
Stereoselectivity in Enzyme-Catalyzed Conversions
Enzymatic reactions in steroid metabolism are characterized by a high degree of stereoselectivity, meaning they can distinguish between and selectively produce specific stereoisomers. mdpi.comnih.gov This specificity is dictated by the three-dimensional structure of the enzyme's active site, which preferentially binds and orients the substrate for a specific chemical transformation. nih.gov The resulting stereoisomers, such as those with α- or β-oriented hydroxyl groups, often have distinct biological functions. mdpi.com
This principle is evident in the biotransformation of steroid carboxylic acids. For example, in the metabolic pathway of corticosterone, after the formation of the intermediate 11β-hydroxy-3,20-dioxopregn-4-en-21-oic acid (HDOPA), the enzyme AKR1C18 catalyzes a stereospecific reduction of the ketone group at the C-20 position. nih.govnih.gov This results in the formation of 20α-DHOPA (11β,20α-dihydroxy-3-oxo-pregn-4-en-21-oic acid), the specific 20α-hydroxy end product. nih.gov The production of a single, specific stereoisomer highlights the precise control exerted by metabolic enzymes. mdpi.com
Different isozymes of cytochrome P-450 also demonstrate marked regio- and stereoselectivity when metabolizing steroids, hydroxylating specific carbon atoms to produce distinct metabolites. nih.gov This enzymatic precision is fundamental to the tightly regulated network of steroid biosynthesis and catabolism.
This compound as a Biomarker
The formation of steroid carboxylic acids is not merely a metabolic byproduct; these molecules have been identified as important biomarkers, particularly in the context of cellular receptor activation.
Association with Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
Research has firmly established a link between the synthesis of steroid 21-oic acids and the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). nih.gov PPARα is a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis. nih.gov Activation of PPARα by specific ligands, such as the drug Wy-14,643, leads to a significant increase in the urinary excretion of 21-steroid carboxylic acids like HDOPA and 20α-DHOPA. nih.govnih.gov
The mechanism involves a dual action of PPARα. First, PPARα activation stimulates the hypothalamic-pituitary-adrenal (HPA) axis, leading to adrenal cortex hyperplasia and consequently, increased production of precursor corticosteroids (hypercortisolism). nih.govnih.gov Second, PPARα activation directly induces the expression of the hepatic enzymes—specifically Aldh3a2 and Akr1c18—that are responsible for converting these corticosteroids into their 21-carboxylic acid metabolites. nih.gov This makes the presence of these acidic steroids a specific and reliable indicator of PPARα activation. nih.govresearchgate.net
Table 2: Effects of PPARα Activation on Corticosteroid Metabolism
| Condition | Physiological/Metabolic Effect | Mechanism | Source |
|---|---|---|---|
| PPARα Activation | Adrenal cortex hyperplasia and hypercortisolism | Stimulation of the HPA axis via the FGF21-NPY pathway. | nih.govnih.gov |
| PPARα Activation | Increased levels of precursor corticosteroids (e.g., Corticosterone). | Enhanced production by the enlarged adrenal cortex. | nih.gov |
| PPARα Activation | Induction of specific hepatic enzymes (Aldh3a2, Akr1c18). | PPARα acts as a transcription factor for these target genes. | nih.gov |
| PPARα Activation | Increased production and excretion of 21-carboxylic acid metabolites (HDOPA, 20α-DHOPA). | Increased substrate availability and upregulation of the specific oxidative metabolic pathway. | nih.govnih.gov |
Analytical Detection of Metabolic Biomarkers
The identification and quantification of this compound and related metabolites in biological matrices rely on advanced analytical techniques. researchgate.nettaylorfrancis.com Due to the low concentrations of these biomarkers in complex samples like urine, plasma, and tissue homogenates, highly sensitive and specific methods are required. nih.govnih.gov
The predominant method for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique offers a powerful combination of physical separation and mass-based detection.
The general workflow for detecting these biomarkers includes:
Sample Preparation: This step involves extracting the analytes from the biological matrix. For carboxylic acids, a derivatization step is often employed to improve their chromatographic behavior and detection sensitivity. nih.govmdpi.com Reagents like o-benzylhydroxylamine (B1220181) can be used to modify the carboxylic acid group. nih.gov
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph (LC). The components of the mixture are separated as they pass through a column, based on their chemical properties. nih.gov
Mass Spectrometric Detection: As the separated components exit the column, they are ionized and enter a tandem mass spectrometer (MS/MS). The instrument first selects the ion corresponding to the mass of the target biomarker (precursor ion) and then fragments it. Specific fragment ions (product ions) are then detected, providing a highly selective and sensitive method for quantification. nih.govd-nb.info
This LC-MS/MS approach allows for the reliable measurement of a wide range of carboxylic acid-containing compounds, making it an essential tool for targeted metabolomics and the study of biomarkers like this compound. nih.gov
Molecular and Cellular Mechanisms of Action Relevant to Hydrocortisone 21 Carboxylic Acid
Interaction with Glucocorticoid Receptors (GR)
The physiological and pharmacological effects of glucocorticoids are initiated by their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. nih.govnih.gov In its unligated state, the GR is located predominantly in the cytoplasm, as part of a multiprotein complex that includes heat shock proteins which maintain the receptor in a state ready for high-affinity ligand binding. nih.govwikipedia.org
The initial step in glucocorticoid action is the binding of the steroid (the ligand) to the GR in the cytoplasm. patsnap.compatsnap.com This binding is highly specific and dependent on the chemical structure of the steroid. Active glucocorticoids like hydrocortisone (B1673445) diffuse passively across the cell membrane and bind to the ligand-binding domain of the GR. nih.gov
Hydrocortisone 21-carboxylic acid, as an inactive metabolite, is characterized by a significantly altered side chain at the C-21 position, where the hydroxyl group is replaced by a carboxylic acid group. This structural modification is critical, as studies on related compounds have shown that such changes drastically reduce the binding affinity for the glucocorticoid receptor. ingentaconnect.com Therefore, this compound is not expected to form a stable and functional ligand-receptor complex, which is the prerequisite for initiating downstream signaling events.
| Feature | Hydrocortisone (Active Ligand) | This compound (Metabolite) |
| C-21 Structure | Hydroxyl group (-CH₂OH) | Carboxylic acid group (-COOH) |
| GR Binding Affinity | High | Negligible / Very Low ingentaconnect.com |
| Complex Formation | Forms a stable, active GR-ligand complex | Does not form a functional complex |
Upon binding an active ligand like hydrocortisone, the GR undergoes a conformational change, leading to the dissociation of the associated heat shock proteins. nih.govwikipedia.org This structural rearrangement exposes nuclear localization signals on the receptor, facilitating the rapid translocation of the activated GR-ligand complex from the cytoplasm into the cell nucleus. nih.govpatsnap.com
Since this compound does not effectively bind to the GR, it fails to induce the necessary conformational changes required for the dissociation of chaperone proteins and the unmasking of nuclear localization signals. ingentaconnect.com Consequently, the GR remains in its inactive, cytoplasmic state, and translocation to the nucleus does not occur.
Once inside the nucleus, the active hormone-receptor complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. patsnap.comnih.gov This interaction with GREs allows the GR to function as a transcription factor, either upregulating (transactivation) or downregulating (transrepression) the expression of thousands of genes. nih.gov This modulation of gene expression is the basis for the wide-ranging physiological and anti-inflammatory effects of glucocorticoids. nih.govnih.govresearchgate.net
Because this compound does not facilitate the nuclear translocation of the GR, the receptor cannot interact with GREs. Therefore, this metabolite is incapable of modulating gene expression through the classical genomic pathway, which explains its lack of glucocorticoid activity. ingentaconnect.com
Effects on Intracellular Signaling Pathways (in vitro)
The anti-inflammatory effects of active glucocorticoids are mediated through the modulation of key intracellular signaling pathways, primarily by interfering with pro-inflammatory transcription factors and promoting the synthesis of anti-inflammatory proteins.
A major mechanism of the anti-inflammatory action of glucocorticoids is the inhibition of transcription factors such as Nuclear Factor-kappa B (NF-κB). oup.com NF-κB is a central regulator of the inflammatory response, promoting the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. patsnap.com The activated GR can physically interact with NF-κB, preventing it from binding to its DNA response elements and thereby repressing the transcription of inflammatory genes. oup.com Studies on hydrocortisone have demonstrated its ability to inhibit the NF-κB signaling pathway. researchgate.netnih.govscholaris.ca
As an inactive metabolite, this compound does not activate the GR. ingentaconnect.com Without an activated GR, the molecular interactions required to inhibit NF-κB cannot take place. Therefore, this compound does not modulate the NF-κB pathway or suppress the inflammatory response it governs.
In addition to repressing pro-inflammatory genes, active glucocorticoids also induce the synthesis of anti-inflammatory proteins. patsnap.com A key example is Lipocortin-1 (also known as Annexin A1). The GR-ligand complex binds to GREs in the Lipocortin-1 gene promoter, increasing its transcription. drugbank.com Lipocortin-1 then exerts anti-inflammatory effects by inhibiting phospholipase A2, an enzyme crucial for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.compatsnap.comdrugbank.comnih.gov
This induction of anti-inflammatory proteins is a direct result of GR-mediated gene transactivation. Since this compound fails to activate the GR and promote its binding to GREs, it cannot influence the synthesis of Lipocortin-1 or other anti-inflammatory proteins. ingentaconnect.com
| Mechanism | Action of Active Glucocorticoids (e.g., Hydrocortisone) | Expected Action of this compound |
| NF-κB Pathway | Inhibits NF-κB, reducing pro-inflammatory gene expression. researchgate.netnih.gov | No effect on the NF-κB pathway. |
| Lipocortin-1 Synthesis | Induces synthesis, inhibiting phospholipase A2 and reducing inflammatory mediators. drugbank.comnih.gov | No induction of Lipocortin-1 synthesis. |
Impact on Eicosanoid Biosynthesis Pathways
Glucocorticoids, such as hydrocortisone, exert their potent anti-inflammatory effects in part by inhibiting the production of eicosanoids, which are pro-inflammatory lipid mediators like prostaglandins and leukotrienes. uomustansiriyah.edu.iqpatsnap.com This inhibition occurs upstream in the inflammatory cascade. Glucocorticoids bind to cytosolic receptors, and the resulting complex moves to the nucleus to modulate gene expression. patsnap.comdrugbank.com A key outcome is the increased synthesis of annexin-1 (also known as lipocortin-1), a protein that inhibits the enzyme phospholipase A2 (PLA2). patsnap.comdrugbank.comnih.gov
The function of PLA2 is to release arachidonic acid from membrane phospholipids, which is the rate-limiting step for the synthesis of all eicosanoids. patsnap.comnih.govnih.gov By preventing the release of arachidonic acid, glucocorticoids effectively shut down the production of prostaglandins and leukotrienes. uomustansiriyah.edu.iqdrugbank.com
This compound, also known as cortienic acid, is a major metabolite of hydrocortisone. ingentaconnect.com It is formed by the oxidation of the C-21 hydroxyl group of hydrocortisone. ingentaconnect.com Unlike its parent compound, this compound is considered an inactive metabolite and lacks significant corticosteroid activity. ingentaconnect.com Consequently, it does not effectively bind to the glucocorticoid receptor to initiate the downstream signaling that leads to annexin-1 production. Therefore, this compound does not share hydrocortisone's ability to suppress eicosanoid biosynthesis pathways. Its formation represents a metabolic inactivation step.
Structure-Activity Relationship Studies at the Molecular Level (non-clinical)
The biological activity of corticosteroids is intrinsically linked to their three-dimensional structure, which dictates their ability to bind to and activate the glucocorticoid receptor (GR). researchgate.net Modifications to the steroid nucleus or its side chains can dramatically alter efficacy. acs.orgnih.gov The C-21 position, in particular, plays a critical role in this interaction.
Importance of C-21 Functionality for Receptor Binding Affinity
The C-21 hydroxyl group of hydrocortisone is a key functional group for establishing high-affinity binding within the ligand-binding pocket of the glucocorticoid receptor. researchgate.net X-ray crystallography studies of the GR ligand-binding domain have shown that this hydroxyl group forms specific hydrogen bonds with amino acid residues in the receptor. researchgate.netnih.gov For instance, the residue Asn564 can form a hydrogen bond with the C-21 hydroxyl group, helping to stabilize the ligand-receptor complex. nih.gov
Alterations to this functionality significantly impact binding affinity. While esterification at the C-21 position is a common strategy to create prodrugs, these modifications generally result in a lower binding affinity for the GR compared to the parent alcohol, hydrocortisone. nih.gov The conversion of the C-21 hydroxyl group to a carboxylic acid group, as seen in this compound, represents a drastic modification that disrupts this critical hydrogen-bonding interaction. This structural change is a primary reason for the compound's lack of glucocorticoid activity, as it can no longer bind to the receptor with the affinity required for activation. ingentaconnect.com
Impact of C-21 Modification on Glucocorticoid Receptor (GR) Binding
| Compound | C-21 Functional Group | Effect on GR Binding Affinity | Reference |
|---|---|---|---|
| Hydrocortisone | Hydroxyl (-OH) | High Affinity (Forms key H-bonds) | researchgate.netnih.gov |
| Hydrocortisone 21-Esters | Ester (-O-C=O-R) | Generally lower affinity than parent alcohol | nih.gov |
| This compound | Carboxylic Acid (-COOH) | Lacks significant affinity (Disrupts H-bonding) | ingentaconnect.com |
Steric and Electronic Effects of Modifications
Steric Effects : The size and shape of the substituent at C-21 are critical. The ligand-binding pocket of the GR is a specific size, and bulky substituents can cause steric hindrance, preventing the steroid from fitting properly. While simple esterification adds bulk, the conversion to a carboxylic acid group also alters the local conformation of the side chain. youtube.com This change in shape can further impede optimal alignment within the binding pocket.
Electronic Effects : The electronic properties of the C-21 substituent are equally important. The hydroxyl group of hydrocortisone is a polar, hydrogen-bond donor. researchgate.net Replacing it with a carboxylic acid group introduces a functional group that is not only larger but also ionizable. At physiological pH, the carboxylic acid will be deprotonated to form a negatively charged carboxylate anion (-COO⁻). This introduction of a formal negative charge dramatically alters the electrostatic interactions between the ligand and the receptor. nih.gov The highly polar and charged nature of the carboxylate group is unfavorable for the predominantly hydrophobic environment of the GR's ligand-binding pocket and disrupts the precise electronic complementarity required for high-affinity binding. researchgate.net
Steric and Electronic Properties of C-21 Substituents
| Functional Group | Relative Size (Steric Bulk) | Electronic Properties | Impact on Receptor Interaction |
|---|---|---|---|
| Hydroxyl (-OH) | Small | Polar, H-bond donor | Favorable H-bonding with receptor residues |
| Ester (-O-C=O-R) | Medium to Large (depending on R) | Polar, H-bond acceptor | Alters H-bonding pattern, can decrease affinity |
| Carboxylic Acid (-COOH) / Carboxylate (-COO⁻) | Medium | Highly polar, charged (anionic) at physiological pH | Unfavorable electrostatic interactions, disrupts binding |
Advanced Research Applications and Methodological Considerations
Design Principles for Steroidal "Antedrugs" and Soft Drugs
The quest for safer corticosteroids with localized action and minimal systemic side effects has led to the development of "antedrugs" and "soft drugs." researchgate.net These design concepts are philosophically opposite to traditional drug design, which often aimed to protect compounds from metabolic inactivation. ula.ve Instead, they embrace predictable metabolism as a feature for enhancing drug safety. nih.gov
The antedrug concept, introduced in the early 1980s, involves designing active synthetic derivatives of drugs that are engineered to undergo rapid biotransformation into inactive, easily excretable metabolites upon entering the systemic circulation. researchgate.netnih.gov This principle is particularly applicable to corticosteroids, where local anti-inflammatory action is desired without the systemic effects that limit their use. atsjournals.org
A key strategy in this approach is the use of steroidal esters, such as steroid-21-oate esters. researchgate.net These compounds retain the anti-inflammatory activity of the parent steroid at the target site. nih.gov However, once they are absorbed into the bloodstream, they are quickly hydrolyzed by ubiquitous esterase enzymes into their corresponding inactive carboxylic acid forms. researchgate.netnih.gov Hydrocortisone (B1673445) 21-Carboxylic Acid is the inactive metabolite in this context, representing the end-product of this planned metabolic inactivation. ula.vescispace.com This rapid conversion significantly increases the therapeutic index by separating local efficacy from systemic toxicity. researchgate.net
The "soft drug" approach, a related concept, similarly relies on predictable metabolism to an inactive species. jddonline.com Loteprednol etabonate, a "soft" corticosteroid derived from an inactive metabolite of prednisolone (B192156), exemplifies this principle; it is designed to be rapidly metabolized to an inactive carboxylic acid, thereby reducing systemic side effects. nih.gov
The unique structure of corticosteroid carboxylic acids has been utilized in the development of molecular probes for detecting and studying glucocorticoids. One notable application is in the creation of molecularly imprinted polymers (MIPs), which act as synthetic antibodies with high sensitivity and selectivity for specific molecules. royalsocietypublishing.org
In one study, a cortisol-21-adamantane carboxylic acid ester was used as a template molecule to create oriented, imprinted cavities for the recognition of cortisol. royalsocietypublishing.org The carboxylic acid ester moiety played a crucial role in the design of the template. This research demonstrates how derivatives of the core carboxylic acid structure can be instrumental in developing powerful, cost-effective tools for creating synthetic receptors and sensors for low molecular weight compounds like cortisol. royalsocietypublishing.org
In Vitro Model Systems for Metabolic and Receptor Studies
In vitro models are indispensable for elucidating the metabolic pathways and receptor interactions of corticosteroids like hydrocortisone and its derivatives. These systems allow for controlled investigation of specific biological processes without the complexities of a whole organism. srce.hr
The liver is a primary site of steroid metabolism. researchgate.net Isolated liver microsomes and other hepatic enzyme preparations are standard tools for studying these metabolic transformations. liverpool.ac.uk Research has shown that rat liver microsomes contain distinct carboxylesterases that are responsible for hydrolyzing hydrocortisone esters. nih.gov
Studies have identified at least three different enzymes involved in this process, which differ from non-specific carboxylesterases. nih.gov For instance, the hydrolysis of hydrocortisone hemisuccinate and hydrocortisone acetate (B1210297) is catalyzed by different esterases that can be distinguished by their optimal pH and their response to various inhibitors. nih.gov More advanced models, such as three-dimensional human liver bioreactors, have been used to study the metabolism of hydrocortisone at near-physiological levels, identifying both phase I (e.g., dihydrocortisone) and phase II (e.g., tetrahydrocortisol (B1682764) glucuronide) metabolites. nih.gov
| Model System | Substrate(s) | Key Findings | Reference |
|---|---|---|---|
| Isolated Rat Liver Microsomes | Hydrocortisone hemisuccinate, Hydrocortisone acetate | Identified three distinct carboxylesterases involved in the hydrolysis of steroid esters, distinguishable by pH optima and inhibitor responses. | nih.gov |
| 3D Human Liver Bioreactor | Hydrocortisone | Demonstrated first-order depletion of hydrocortisone and identified major phase I (dihydrocortisone) and phase II (glucuronide conjugates) metabolites. | nih.gov |
| Rabbit Liver Cytosol | Corticosterone, Deoxycorticosterone | Established the presence of robust enzymatic pathways for the oxidation of the C21 side chain to form 21-oic acids. |
Cell-based assays are critical for understanding the pharmacodynamics of corticosteroids at the molecular level. nih.gov These assays measure how compounds like hydrocortisone interact with the glucocorticoid receptor (GR) and subsequently modulate gene expression. drugbank.com
Whole-cell glucocorticoid receptor binding assays, often using rat liver cytosolic preparations, are employed to determine the binding affinity of steroidal antedrugs and compare them to parent compounds. nih.gov The anti-inflammatory potency of steroids is believed to be directly related to their GR binding affinity. nih.gov
Furthermore, cell lines such as the human airway epithelial cell line BEAS-2B are used to compare the ability of different glucocorticoids, including hydrocortisone, to promote gene expression. nih.gov Such studies have shown that hydrocortisone acts as a partial agonist relative to synthetic glucocorticoids like dexamethasone (B1670325) in promoting transcription via glucocorticoid response elements (GREs). nih.gov Other models, like bone marrow-derived macrophages (BMDMs), have been used in high-throughput screens to assess the impact of hydrocortisone on cytokine production in response to inflammatory stimuli. uchicago.edu
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling provide powerful tools to predict and analyze the interactions between steroidal compounds and their biological targets, complementing experimental research. These approaches can guide the design of new derivatives with improved activity and safety profiles.
Ligand-Receptor Docking and Dynamics Simulations
Computational methods such as ligand-receptor docking and molecular dynamics (MD) simulations are proving invaluable in elucidating the interactions of hydrocortisone and its derivatives at a molecular level. nih.govnih.gov These techniques allow researchers to model the binding of ligands like Hydrocortisone 21-Carboxylic Acid to their respective receptors, providing insights into the structural basis for their biological activity. nih.gov
Molecular dynamics simulations, for instance, have been employed to study the interaction between hydrocortisone and cyclodextrins, which are used to enhance the solubility and stability of the drug. nih.govnih.gov These simulations reveal the thermodynamic and dynamic forces governing the formation of inclusion complexes, which is crucial for designing more effective drug delivery systems. nih.govnih.gov The insights gained from these computational studies can guide the synthesis of novel derivatives with improved pharmacological profiles.
Docking studies are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a receptor. researchgate.netfrontiersin.org This information is critical for understanding the structure-activity relationships of corticosteroids and for the rational design of new compounds with enhanced potency and selectivity. derangedphysiology.com For example, by docking various hydrocortisone derivatives into the glucocorticoid receptor, researchers can identify key interactions that contribute to agonist activity and use this knowledge to design molecules with tailored properties.
Prediction of Metabolic Fate and Stereochemical Outcomes
Understanding the metabolic fate of hydrocortisone and its derivatives is crucial for predicting their efficacy and potential for side effects. The formation of this compound is a known metabolic pathway. ula.veresearchgate.net Researchers are using computational tools to predict how structural modifications to the hydrocortisone molecule will influence its metabolism.
The stereochemistry of metabolites can significantly impact their biological activity. For instance, the reduction of the C-20 ketone of certain steroids can lead to the formation of two stereoisomers with different pharmacological properties. While specific predictive models for the stereochemical outcomes of this compound are not extensively documented in the provided results, the general principles of steroid metabolism suggest that enzymatic reactions will favor the formation of specific stereoisomers. The study of enzyme-catalyzed reactions, such as those involving lipases for the acylation of hydrocortisone, has shown high regioselectivity, indicating a precise control over the reaction's stereochemistry. conicet.gov.ar
Future Directions in this compound Research
The field of this compound research is poised for significant advancements, driven by new technologies and a deeper understanding of its biological roles.
Exploration of Undiscovered Metabolic Pathways
While the formation of this compound is a recognized metabolic route, there may be other, as-yet-undiscovered pathways for the biotransformation of hydrocortisone. researchgate.net Future research will likely focus on identifying novel metabolites and the enzymes responsible for their formation. This could involve using advanced analytical techniques to screen for new compounds in biological samples and employing metabolomics approaches to gain a comprehensive view of hydrocortisone metabolism. The discovery of new metabolic pathways could reveal previously unknown biological activities and provide new targets for drug development. For instance, research has identified various degradation products of hydrocortisone in solution, suggesting complex chemical transformations that could also occur in vivo. researchgate.net
Development of Novel Analytical Tools for Trace Detection
The ability to detect and quantify trace amounts of this compound and other metabolites is essential for both research and potential clinical applications. Future efforts will likely focus on developing more sensitive and specific analytical methods. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are already used for the analysis of hydrocortisone and its degradation products. scirp.org Further advancements in this area could involve the development of novel sample preparation techniques, more sensitive detectors, and high-throughput screening methods. These tools would be invaluable for studying the pharmacokinetics of hydrocortisone and for monitoring its metabolism in various biological matrices.
Elucidation of Broader Biological Roles Beyond Glucocorticoid Activity
While hydrocortisone is primarily known for its glucocorticoid activity, its metabolites, including this compound, may have their own distinct biological roles. nih.gov Future research will aim to elucidate these potential functions. This could involve screening this compound against a panel of biological targets to identify any novel activities. Understanding the full spectrum of its biological effects could open up new therapeutic possibilities. For example, some research suggests that certain steroid metabolites may have roles in modulating immune responses or other physiological processes independent of the parent compound. endocrine-abstracts.org
Enzymatic Synthesis and Biocatalysis for Derivative Production
Enzymatic synthesis and biocatalysis offer a green and highly selective alternative to traditional chemical synthesis for producing steroid derivatives. conicet.gov.arcambridge.org Future research in this area will likely focus on the discovery and engineering of enzymes with novel activities for modifying the hydrocortisone scaffold. rsc.org This could lead to the efficient and environmentally friendly production of a wide range of hydrocortisone derivatives, including those with modifications at the C-21 position. conicet.gov.ar For example, lipases have been successfully used for the regioselective acylation of hydrocortisone, demonstrating the potential of biocatalysis in this field. conicet.gov.ar Engineered microorganisms could also be developed to produce hydrocortisone and its derivatives from simple precursors. researchgate.net
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying Hydrocortisone 21-Carboxylic Acid and its degradation products in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are widely used for stability testing and degradation product characterization. These methods enable precise quantification of this compound and its derivatives under varying pH conditions (0–11), buffer systems, and oxidative/non-oxidative environments. Forced degradation studies under thermal and hydrolytic stress, followed by chromatographic analysis, are critical for identifying major degradation pathways .
Q. What are the primary degradation pathways of Hydrocortisone leading to the formation of 21-Carboxylic Acid derivatives?
- Methodological Answer : Two dominant pathways are observed:
Oxidative degradation : Hydrocortisone undergoes oxidation to form 21-dehydrohydrocortisone, which further degrades into 17-carboxylic acid and 17,20-dihydroxy-21-carboxylic acid derivatives.
Non-oxidative degradation : This pathway yields 17-oxo, 17-deoxy-21-aldehyde, and 17-deoxy-20-hydroxy-21-carboxylic acid derivatives. These reactions are influenced by trace metal impurities, buffer composition, and pH .
Q. How do environmental factors like pH and temperature affect the stability of this compound in formulations?
- Methodological Answer : Stability studies should employ accelerated aging protocols (e.g., 50°C, 50% relative humidity for 3 months) to simulate long-term degradation. pH-dependent degradation kinetics require monitoring via HPLC, with acidic conditions favoring non-oxidative pathways and alkaline conditions promoting oxidation. Formulations must be buffered to pH 3–5 to minimize instability .
Advanced Research Questions
Q. How can experimental design (DoE) methodologies optimize excipient compatibility in this compound formulations?
- Methodological Answer : Fractional factorial designs (e.g., 2³ or 2⁴ matrices) are effective for multi-component formulation screening. Key steps include:
- Variables : Assign excipients (binders, disintegrants, fillers, lubricants) as binary inputs (presence/absence).
- Response : Quantify Hydrocortisone degradation using HPLC.
- Statistical analysis : Use software like STATISTICA to identify significant interactions. For example, lactose and microcrystalline cellulose were found to reduce degradation in Hydrocortisone formulations under stress conditions .
Q. What role does the PPARα pathway play in the regulation of this compound synthesis and excretion?
- Methodological Answer : PPARα activation (via agonists or fasting) stimulates the FGF21-NPY pathway, inducing hypercortisolism and urinary excretion of 21-carboxylic acid metabolites. Key enzymes include CYP4A (oxidation), ALDH3A2 (aldehyde dehydrogenase), and AKR1C18 (ketoreductase). In Ppara-null mice, PPARα-dependent pathways are absent, eliminating adrenal hyperplasia and metabolite excretion .
Q. How do oxidative enzymes like CYP4A contribute to this compound metabolite formation in vivo?
- Methodological Answer : CYP4A catalyzes the ω-oxidation of Hydrocortisone, initiating the conversion to 21-carboxylic acid derivatives. In vitro models using liver microsomes or transfected cell lines (e.g., HEK293 expressing CYP4A) can quantify metabolic flux. Co-administration of PPARα agonists (e.g., clofibrate) upregulates CYP4A activity, increasing urinary HDOPA and 20-DHOPA excretion .
Data Contradictions and Resolution
- Conflict : reports PPARα-dependent excretion of 21-carboxylic acid metabolites, while emphasizes excipient-driven degradation in vitro.
- Resolution : These findings are context-dependent. PPARα regulates endogenous synthesis, whereas formulation stability is influenced by physicochemical factors. Cross-validation using in vivo pharmacokinetic studies and in vitro stress testing is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
